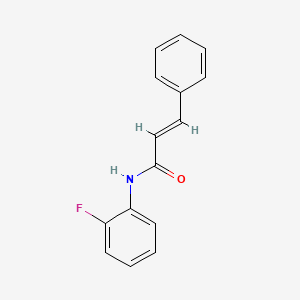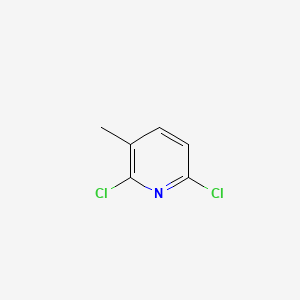
2,6-Dichloro-3-methylpyridine
Overview
Description
2,6-Dichloro-3-methylpyridine is a chemical compound with the molecular formula C6H5Cl2N . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-3-methylpyridine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Two of the carbon atoms in the ring are substituted with chlorine atoms, and one carbon atom is substituted with a methyl group .Physical And Chemical Properties Analysis
2,6-Dichloro-3-methylpyridine has a molecular weight of 162.017 Da . It is slightly soluble in water .Scientific Research Applications
Organic Synthesis
2,6-Dichloro-3-methylpyridine is an important raw material and intermediate used in organic synthesis . It is used to create a variety of other chemical compounds, contributing to the development of new materials and processes in the field of chemistry .
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It serves as a key intermediate in the synthesis of various pharmaceutical drugs . The specific drugs it contributes to are not specified in the sources, but its broad use suggests it may be involved in a wide range of pharmaceutical applications .
Agrochemicals
2,6-Dichloro-3-methylpyridine is also used in the agrochemical industry . It is a key component in the synthesis of various agrochemicals, including pesticides . For example, it is used in the synthesis of trifluoromethylpyridines, which are active ingredients in many agrochemical products .
Dyestuff Fields
The compound is used in the dyestuff industry . While the specific applications are not detailed in the sources, it is likely used as an intermediate in the synthesis
Safety and Hazards
Mechanism of Action
Target of Action
2,6-Dichloro-3-methylpyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . 2,6-Dichloro-3-methylpyridine plays a crucial role in these reactions.
Biochemical Pathways
It is known that the compound is used in the sm coupling reaction, which is a key process in organic synthesis . This reaction is used to create carbon-carbon bonds, which are fundamental in the construction of complex organic molecules. Therefore, the compound indirectly influences various biochemical pathways through its role in the synthesis of other compounds.
Pharmacokinetics
It is slightly soluble in water , which may influence its absorption and distribution in biological systems
Result of Action
The primary result of the action of 2,6-Dichloro-3-methylpyridine is the formation of new carbon-carbon bonds through the SM coupling reaction . This enables the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and function.
Action Environment
The action of 2,6-Dichloro-3-methylpyridine is influenced by various environmental factors. For instance, the SM coupling reaction requires exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound’s solubility in water can affect its efficacy and stability in different environments
properties
IUPAC Name |
2,6-dichloro-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIKCOPEHZTQJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355732 | |
| Record name | 2,6-dichloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-methylpyridine | |
CAS RN |
58584-94-4 | |
| Record name | 2,6-dichloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1298999.png)
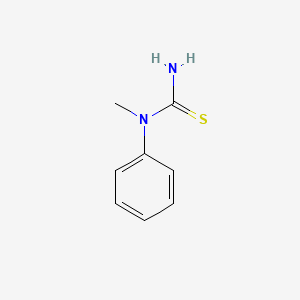
![2-[(4-Methylphenyl)thio]nicotinic acid](/img/structure/B1299002.png)
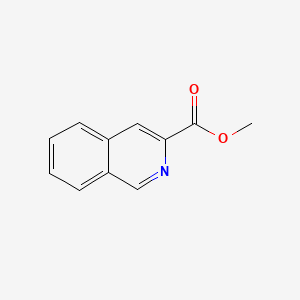

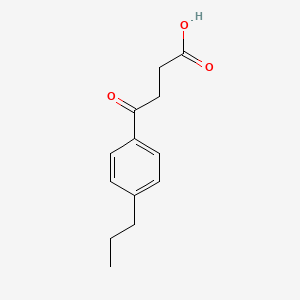
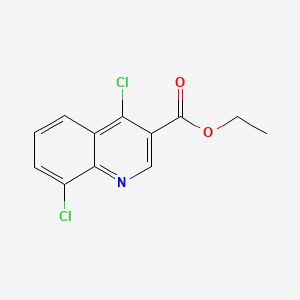

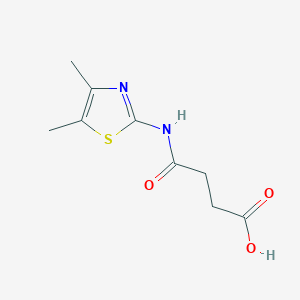
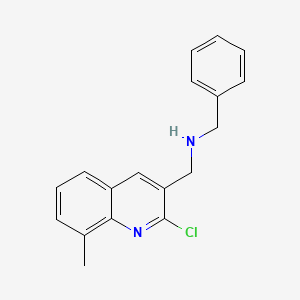
![4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299020.png)
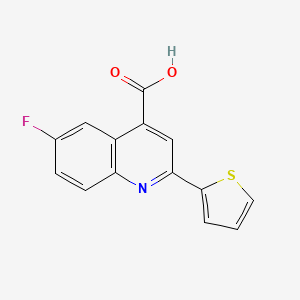
![5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299032.png)
